1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Description
The compound is a derivative of pyrrolidine-2-carboxylic acid, which is also known as proline, an amino acid. The “4-Chlorobenzenesulfonyl” part suggests that it has a sulfonyl group attached to a chlorobenzene ring .
Molecular Structure Analysis
The molecular structure would likely include a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a 4-chlorobenzenesulfonyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the carboxylic acid group, and the chlorine atom on the benzene ring. These functional groups are often reactive in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the carboxylic acid group might make it acidic .Mechanism of Action
Target of Action
A related compound, mk-0752, is known to inhibit the gamma-secretase subunit aph-1a in humans .
Mode of Action
The chlorosulfonation of benzene, a reaction that might be involved in the synthesis of this compound, involves the formation of an electrophile, so2cl+, which can react with benzene .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which might be involved in the synthesis of this compound, is a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The related compound mk-0752 is under investigation in clinical trials .
Result of Action
The related compound mk-0752 is under investigation for its potential effects in treating young patients with recurrent or refractory cns cancer .
Action Environment
The suzuki–miyaura cross-coupling reaction, which might be involved in the synthesis of this compound, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRSUXWJUFUMFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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